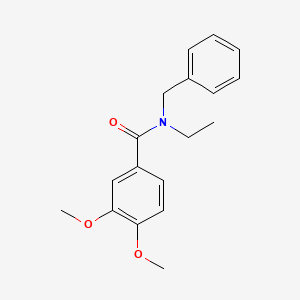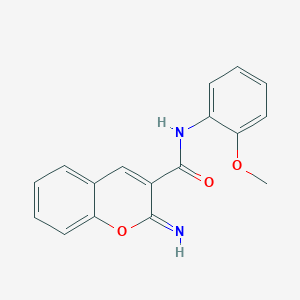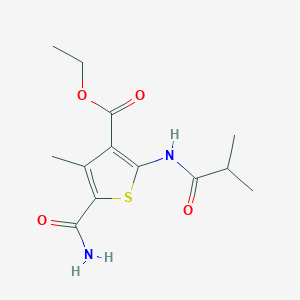
N-(2-ethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EMX-2 is a small molecule compound that belongs to the isoxazolecarboxamide family. It was first synthesized by researchers at the University of California in 2005. Since then, EMX-2 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation.
作用機序
The mechanism of action of EMX-2 is not fully understood. However, research has shown that EMX-2 binds to a specific protein called FKBP52, which is involved in several cellular processes, including apoptosis and inflammation. By binding to FKBP52, EMX-2 can modulate the activity of several signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects
EMX-2 has several biochemical and physiological effects that make it a promising candidate for therapeutic applications. It has been shown to induce apoptosis in cancer cells by activating several signaling pathways, including the p53 pathway. In neurodegenerative disorders, EMX-2 has been shown to protect neurons from damage by reducing oxidative stress and inflammation. EMX-2 has also been shown to reduce inflammation in animal models by modulating the activity of immune cells.
実験室実験の利点と制限
EMX-2 has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cell membranes, making it an ideal candidate for in vitro and in vivo studies. EMX-2 is also stable and can be easily synthesized in large quantities, making it a cost-effective option for research. However, there are also some limitations to using EMX-2 in lab experiments. Its mechanism of action is not fully understood, and more research is needed to fully elucidate its therapeutic effects. Additionally, EMX-2 has not been extensively studied in humans, and its safety profile is not well established.
将来の方向性
There are several future directions for EMX-2 research. One area of interest is the development of EMX-2 as a potential cancer therapy. More research is needed to fully understand its mechanism of action and to determine its efficacy in clinical trials. Another area of interest is the potential use of EMX-2 in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Finally, more research is needed to fully understand the safety profile of EMX-2 and its potential side effects.
Conclusion
In conclusion, EMX-2 is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its mechanism of action is not fully understood, but it has been shown to have several biochemical and physiological effects that make it a promising candidate for therapeutic applications. While there are some limitations to using EMX-2 in lab experiments, there are also several future directions for research that could lead to its development as a potential therapy for cancer, neurodegenerative disorders, and inflammation.
合成法
The synthesis of EMX-2 involves several steps, including the reaction of 2-ethoxybenzoyl chloride with methylamine, followed by the reaction of the resulting intermediate with phenylacetic acid. The final step involves the reaction of the product with isoxazolecarboxylic acid. The synthesis of EMX-2 is a complex process that requires specialized equipment and expertise.
科学的研究の応用
EMX-2 has been studied extensively for its potential therapeutic applications in various diseases. In cancer research, EMX-2 has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to the death of cancer cells. In neurodegenerative disorders, EMX-2 has been shown to protect neurons from damage and improve cognitive function. Inflammation is another area where EMX-2 has been studied, and it has been shown to reduce inflammation in animal models.
特性
IUPAC Name |
N-(2-ethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-23-16-12-8-7-11-15(16)20-19(22)17-13(2)24-21-18(17)14-9-5-4-6-10-14/h4-12H,3H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTKRYNQEBSMJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(ON=C2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-{[4-(dimethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5868337.png)
![5,6-dimethyl-3-(3-phenyl-2-propen-1-yl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5868342.png)


![ethyl 3-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5868364.png)


![1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5868389.png)

![1-isonicotinoyl-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5868404.png)




